5-((4-chlorobenzyl)thio)-1-ethyl-6-(4-methoxybenzyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one
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Description
5-((4-chlorobenzyl)thio)-1-ethyl-6-(4-methoxybenzyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one is a useful research compound. Its molecular formula is C23H23ClN4O2S and its molecular weight is 454.97. The purity is usually 95%.
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Scientific Research Applications
11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibition
The compound has been identified as a potential inhibitor of 11β-HSD1, an enzyme involved in various metabolic processes. Inhibiting 11β-HSD1 could have therapeutic implications for conditions such as non-insulin-dependent diabetes, hyperglycemia, obesity, insulin resistance, hyperlipidemia, and hypertension . Further research is needed to explore its efficacy and safety in this context.
Structural Analysis and Crystal Packing
The 3D structure of the compound has been confirmed through single-crystal X-ray diffraction. Hirshfeld surface analysis revealed key hydrogen bond interactions (H…H, C-H…C, C-H…Cl, and especially C-H…N) that contribute to its intermolecular stabilization in the crystal lattice. Interestingly, density functional theory (DFT) calculations indicated that the optimized geometry differs significantly from the crystal structure, suggesting that crystal packing forces influence its conformation. This structural insight can guide further drug design efforts .
Solubility Enhancement
The compound contains a thiol moiety, which can be challenging due to its low solubility. Researchers have introduced the 3,4-dimethoxybenzyl group as a protective group to enhance solubility and stability. During monolayer formation, this protective group is cleaved off, especially at elevated temperatures and in the presence of protons .
Antitumor Activity
Among related compounds, 4-[2-(1-piperidyl)carbonylmethoxylphenthio]-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine demonstrated potent antitumor activity against human pulmonary carcinoma cell line A549. This finding suggests potential applications in cancer therapy .
Drug Design Considerations
Molecular docking experiments have revealed important intermolecular interactions between the compound and 11β-HSD1. These results highlight regions of the molecule that may form binding interactions at the active site. Considering its adamantyl moiety, which impacts lipophilicity, the compound may be a candidate for further drug design endeavors .
properties
IUPAC Name |
5-[(4-chlorophenyl)methylsulfanyl]-1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methylpyrazolo[4,3-d]pyrimidin-7-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN4O2S/c1-4-28-21-20(15(2)26-28)25-23(31-14-17-5-9-18(24)10-6-17)27(22(21)29)13-16-7-11-19(30-3)12-8-16/h5-12H,4,13-14H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVNGQLZVJGNCKC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=C(C=C3)OC)SCC4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-((4-chlorobenzyl)thio)-1-ethyl-6-(4-methoxybenzyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one |
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